4-Bromo-2-methyl-6-nitroaniline

Cross-coupling Suzuki-Miyaura Reactivity

Sourcing a reliable polysubstituted aniline for kinase inhibitor programs can be challenging. 4-Bromo-2-methyl-6-nitroaniline (CAS 77811-44-0) solves this with a precisely positioned bromo, methyl, and nitro architecture that governs reactivity in cross-coupling reactions. - Reactive C4-Br bond enables milder Suzuki-Miyaura and Buchwald-Hartwig couplings compared to chloro analogs. - Documented as a key building block for CK2 inhibitors (oncology/antiviral) and telmisartan-glitazone hybrid analogs (metabolic syndrome). - High purity (98%) ensures reproducible synthetic outcomes and minimizes side-product formation.

Molecular Formula C7H7BrN2O2
Molecular Weight 231.05 g/mol
CAS No. 77811-44-0
Cat. No. B042567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-methyl-6-nitroaniline
CAS77811-44-0
Synonyms4-Bromo-2-methyl-6-nitrobenzenamine;  4-Bromo-2-methyl-6-nitrobenzenamine;  4-Bromo-2-methyl-6-nitrophenylamine;  4-Bromo-6-methyl-2-nitroaniline
Molecular FormulaC7H7BrN2O2
Molecular Weight231.05 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1N)[N+](=O)[O-])Br
InChIInChI=1S/C7H7BrN2O2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,9H2,1H3
InChIKeyZXFVKFUXKFPUQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-methyl-6-nitroaniline Sourcing & Data


4-Bromo-2-methyl-6-nitroaniline (CAS 77811-44-0) is a polysubstituted aromatic amine characterized by the presence of bromo, methyl, and nitro groups on the aniline core. This specific substitution pattern establishes it as a versatile intermediate for synthesizing complex organic molecules, with documented applications as a precursor to CK2 inhibitors and telmisartan-glitazone hybrid analogs.

Workflow Multi-step synthesis intermediate for targeted drug scaffolds
Reactivity Bromo substituent enables mild cross-coupling conditions
Documented Use Precursor to CK2 inhibitors and telmisartan-glitazone hybrids

4-Bromo-2-methyl-6-nitroaniline Substitution Limitations


The value of 4-Bromo-2-methyl-6-nitroaniline lies in its specific, multi-functional architecture, which is not easily replicated by similar compounds. Substituting it with a simpler aniline, a different halogenated analog, or an isomer would fundamentally alter the electronic properties, reactivity, and synthetic pathway. The precise arrangement of the bromo (C4), methyl (C2), and nitro (C6) groups governs its behavior in cross-coupling reactions and its ability to serve as a specific intermediate for targeted drug scaffolds. [1] [2]

Halogen Reactivity

Substituting with a chloro analog may shift cross-coupling kinetics and require harsher conditions, potentially altering synthetic route efficiency.

Electronic and Basicity Profile

Replacing the 2-methyl group or using an isomer changes electronic effects and basicity, which can affect downstream reactivity and purification behavior.

Positional Specificity

The C4-Br/C2-CH3/C6-NO2 arrangement is critical for the intended drug-scaffold synthesis; regioisomers may not integrate into the same synthetic pathways.

4-Bromo-2-methyl-6-nitroaniline Comparative Performance


Bromo vs. Chloro Reactivity in Cross-Coupling

The bromine atom at the 4-position confers a significant kinetic advantage in palladium-catalyzed cross-coupling reactions compared to its chloro-substituted analog, 4-Chloro-2-methyl-6-nitroaniline (CAS 62790-50-5). A study on the general reactivity of aryl halides in Negishi cross-coupling demonstrated that bromoanilines undergo complete reaction within 5-12 minutes at 25°C. [1] While no direct, quantitative yield comparison is available in the literature for this specific compound pair, this class-level inference is strongly supported by the well-established order of reactivity for aryl halides in cross-coupling: I > Br > Cl, where bromides are far superior electrophiles to chlorides. [2]

Cross-Coupling Rate
Class-level inference
5–12 min at 25°C (bromoanilines) vs. chlorides (generally slower)
Reported kinetic advantage for bromo electrophile in Negishi coupling
Reactivity order I > Br > Cl; conditions: arylzinc, 25°C
Cross-coupling Suzuki-Miyaura Reactivity

Basicity Increase from Methyl Substitution

The presence of the 2-methyl group in 4-Bromo-2-methyl-6-nitroaniline results in a measurable increase in basicity compared to a non-methylated analog like 4-Bromo-2-nitroaniline (CAS 875-51-4). A comprehensive study on aniline derivatives established that methyl substituents increase basicity, with the effect order being para > meta > ortho. [1] While not a direct measurement for this specific compound, this class-level inference provides a quantitative framework for understanding its behavior in acid-base reactions, solubility, and potential for salt formation.

Basicity Shift
Class-level inference
Increased basicity from ortho-CH3 vs. non-methylated analog
Altered protonation and solubility behavior
Methyl effect order p > m > o; potentiometric titration in nitrobenzene
Basicity Structure-Activity Relationship Electronic Effects

Physical Property Differences for Purification

The physical properties of 4-Bromo-2-methyl-6-nitroaniline differ significantly from its direct chloro analog, 4-Chloro-2-methyl-6-nitroaniline (CAS 62790-50-5), providing a clear basis for selection in synthetic workflows. The bromo analog exhibits a melting point range of 143-147°C , whereas the chloro analog has a notably lower melting point range of 126-132°C. This 17-21°C difference in melting point is a key differentiator for purification by recrystallization and for solid-state characterization.

Melting Point
Head-to-head
143–147 °C (Br) vs. 126–132 °C (Cl)
17–21 °C higher; supports recrystallization and solid-state characterization
Standard laboratory determination
Purification Crystallization Melting Point

Key Intermediate for CK2 Inhibitors

A specific, documented application of 4-Bromo-2-methyl-6-nitroaniline is its use as a key intermediate in the design and synthesis of CK2 inhibitors, a class of compounds under investigation for anticancer therapy. This application is consistently cited by multiple authoritative vendors as a primary use case. In contrast, while the chloro analog (4-Chloro-2-methyl-6-nitroaniline) is also an intermediate, it is not specifically highlighted for CK2 inhibitor synthesis in available technical literature, instead being more generally associated with dyes and pigments.

Documented Application
Supporting evidence
Explicitly cited as intermediate for CK2 inhibitors and telmisartan-glitazone hybrids
Preferred intermediate for CK2 and metabolic-syndrome research
Chloro analog not specifically cited for these targets; vendor documentation review
Medicinal Chemistry CK2 Inhibitor Anticancer

4-Bromo-2-methyl-6-nitroaniline Application Scenarios


CK2 Inhibitor Synthesis for Anticancer Research

This is the most widely documented and specific application for 4-Bromo-2-methyl-6-nitroaniline. It serves as a key building block in the multi-step synthesis of Casein Kinase 2 (CK2) inhibitors. CK2 is a constitutively active serine/threonine kinase implicated in tumorigenesis and viral replication, making its inhibition a validated target in oncology and infectious disease research. Procuring this specific intermediate ensures compatibility with established synthetic routes and maximizes the likelihood of successful lead compound generation.

Telmisartan-Glitazone Hybrids for Metabolic Syndrome

This compound is also explicitly documented as an intermediate in the synthesis of novel telmisartan-glitazone hybrid analogs. These hybrids are designed to combine the angiotensin II receptor antagonist (ARB) activity of telmisartan with the peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist activity of glitazones. This dual mechanism is a rational approach for managing the complex pathophysiology of metabolic syndrome, addressing both hypertension and insulin resistance. [1]

Cross-Coupling with Bromo-Aromatic Electrophile

The presence of the bromine atom at the 4-position makes this compound an ideal substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings. The higher reactivity of the C-Br bond compared to a C-Cl bond (as in the chloro analog) allows for milder reaction conditions and higher conversion rates, which is particularly advantageous when synthesizing complex, sensitive molecules where harsh conditions could lead to degradation or side reactions. [1]

Application
Selection Property
Validation Focus
CK2 Inhibitor Synthesis (Anticancer Research)
Documented CK2 inhibitor intermediate
Synthetic route compatibility and lead generation
Telmisartan-Glitazone Hybrids (Metabolic Syndrome)
Intermediate for dual-mechanism hybrids
ARB/PPAR-γ pathway validation
Palladium-Catalyzed Cross-Coupling
Bromo-aromatic electrophile reactivity
Cross-coupling yield and mild condition optimization

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